Oleandomycin

Descripción general

Descripción

Oleandomycin is a macrolide antibiotic, synthesized from strains of Streptomyces antibioticus . It is less effective than erythromycin .

Synthesis Analysis

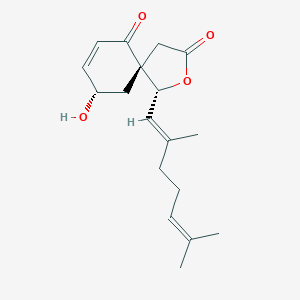

Oleandomycin is synthesized by a variety of different microorganisms. Genes involved in the biosynthesis of the deoxyaminosugars are often clustered and are located in the vicinity of other genes required for the synthesis of the final compound . Oleandomycin is a clinically important 14-membered-ring macrolide antibiotic structurally related to erythromycin and produced by Streptomyces antibioticus ATCC 11891 .

Molecular Structure Analysis

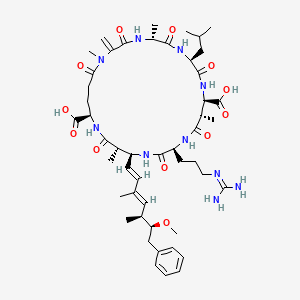

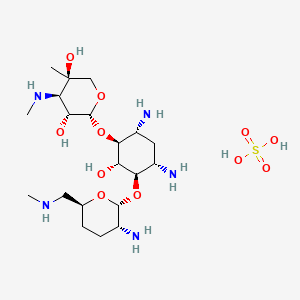

The molecular structure of Oleandomycin has been determined through various methods including NMR and molecular modelling . The structure consists of a polyfunctionalized 14-membered ring with oleandrose and sugar units .

Chemical Reactions Analysis

Oleandomycin has been found to be present predominantly in the C3–C5 folded-in conformations in DMSO-d6 solution, whereas in buffered D2O, acetone-d6 and CDCl3, there was a mixture of folded-in and folded-out conformational families .

Physical And Chemical Properties Analysis

Oleandomycin is a small molecule with a molar mass of 687.868 g·mol−1 .

Aplicaciones Científicas De Investigación

Glycosylation of Flavonoids

Oleandomycin has been used in the glycosylation of various flavonoids. An oleandomycin glycosyltransferase (OleD GT) gene from Streptomyces antibioticus was functionally expressed in Escherichia coli BL21 (DE3) with various molecular chaperones . The purified recombinant OleD GT catalyzed glycosylation of various flavonoids: apigenin, chrysin, daidzein, genistein, kaempferol, luteolin, 4-methylumbelliferone, naringenin, quercetin and resveratrol with UDP–glucose .

Enhancement of Biological Activities

Glycosylation enhances the solubilization of lipophilic compounds such as flavonoids, alkaloids, and terpenoids . This process is widely used in the glycosylation of secondary metabolites to enhance their biological activities .

Antioxidant Activity

Flavonoids are plant secondary metabolites with diverse biological functions. They are most commonly known for their antioxidant activity and protect against cardiovascular disease and cancer in humans . Oleandomycin, through its role in the glycosylation of flavonoids, can indirectly contribute to these antioxidant activities .

Commercial Applications of Flavonoids

In order to facilitate the commercial applications of flavonoids, the low solubility of flavonoids needs to be overcome, and glycosylation of the flavonoids can be a method of choice since adding the hydrophilic carbohydrate moieties can enhance the solubility of flavonoids . Oleandomycin, through its role in the glycosylation of flavonoids, can indirectly contribute to these commercial applications .

Biosynthesis of Flavonoid Glycosides

Microbial GT-based biotransformations can play a key role in the biosynthesis of flavonoid glycosides . Oleandomycin, through its role in the glycosylation of flavonoids, can indirectly contribute to these biosynthetic processes .

Production of Macrolides

Oleandomycin is a type of macrolide, a class of natural products that are produced by various species of Streptomyces . These compounds are produced by multifunctional polypeptides encoded by a biosynthetic gene cluster .

Mecanismo De Acción

Target of Action

Oleandomycin, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50s subunit of bacterial ribosomes , which play a crucial role in protein synthesis.

Mode of Action

Oleandomycin acts as a bacteriostatic agent . By binding to the 50s subunit of bacterial ribosomes, it inhibits the completion of proteins vital to bacterial survival and replication . This interference affects both translational activity and 50s subunit formation .

Biochemical Pathways

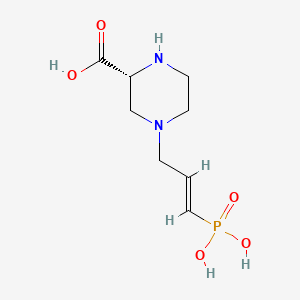

The cytochrome P450 OleP, involved in the biosynthesis of oleandomycin, catalyzes the epoxidation of aliphatic carbons on both the aglycone 8.8a-deoxyoleandolide (DEO) and the monoglycosylated L-olivosyl-8.8a-deoxyoleandolide (L-O-DEO) intermediates of oleandomycin biosynthesis .

Safety and Hazards

Propiedades

IUPAC Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAKFUAFGMUPI-QESOVKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether | |

| Record name | OLEANDOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ | |

| Record name | OLEANDOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Oleandomycin | |

Color/Form |

White, amorphous powder | |

CAS RN |

3922-90-5 | |

| Record name | Oleandomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleandomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleandomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oleandomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZQ646136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEANDOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

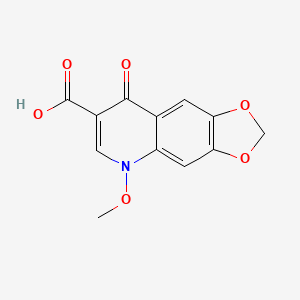

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

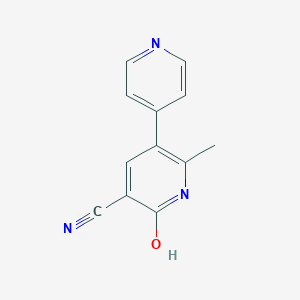

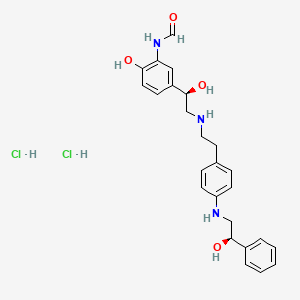

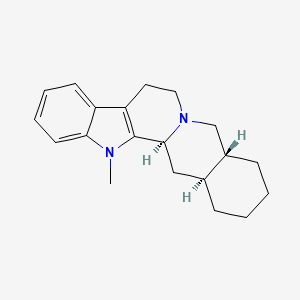

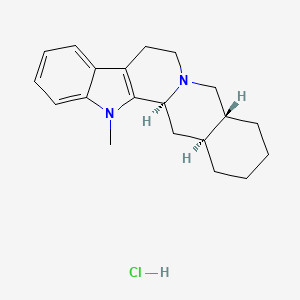

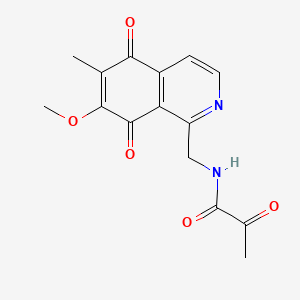

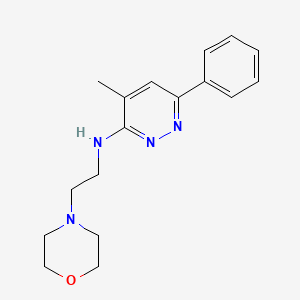

Feasible Synthetic Routes

Q & A

Q1: What is Oleandomycin and how does it exert its antimicrobial effects?

A1: Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []

Q2: What makes Oleandomycin effective against certain bacteria while others remain unaffected?

A2: Oleandomycin demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of Oleandomycin to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]

Q3: How does the structure of Oleandomycin relate to its biological activity?

A3: Oleandomycin consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating Oleandomycin. []

Q4: How does the chemical structure of Oleandomycin affect its interaction with ribosomes?

A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of Oleandomycin and its interaction with ribosomes. [] These studies revealed that the lactone ring of Oleandomycin predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []

Q5: Have there been any attempts to improve the activity of Oleandomycin through chemical modifications?

A5: Yes, researchers have synthesized various Oleandomycin derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []

Q6: How stable is Oleandomycin under different conditions, and what strategies are employed to improve its formulation?

A6: The stability of Oleandomycin phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]

Q7: What analytical methods are commonly used for the detection and quantification of Oleandomycin?

A7: Several analytical techniques have been employed for Oleandomycin analysis. These include:

- Microbiological assays: These methods rely on the inhibitory effect of Oleandomycin on the growth of susceptible microorganisms. [, ]

- Spectrophotometry: This technique exploits the characteristic UV absorbance of Oleandomycin at specific wavelengths for quantification. [, ]

- Polarography: This electrochemical method measures the current flow as Oleandomycin undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]

- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying Oleandomycin and its metabolites. [, ]

Q8: Has bacterial resistance to Oleandomycin been reported, and if so, what are the underlying mechanisms?

A8: Yes, resistance to Oleandomycin has been documented, and several mechanisms contribute to this phenomenon:

- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of Oleandomycin, reducing its efficacy. []

- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate Oleandomycin by modifying its structure. [, , ]

- Active efflux: Bacteria can develop efflux pumps that expel Oleandomycin from their cells, reducing its intracellular concentration. [, ]

Q9: Does Oleandomycin exhibit cross-resistance with other antibiotics?

A9: Yes, cross-resistance between Oleandomycin and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]

Q10: Are there any documented interactions between Oleandomycin and other drugs?

A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of Oleandomycin with other antimicrobials. For instance, synergistic effects have been observed when Oleandomycin is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []

Q11: What are the implications of Oleandomycin resistance for its clinical use?

A11: The emergence and spread of Oleandomycin resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.